Falintolol -

Falintolol

Catalog Number: EVT-1549257
CAS Number:
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Falintolol was first synthesized in the 1990s and has been classified as a beta-blocker. Its chemical structure is characterized by the presence of a phenyl ring, an isoxazoline ring, and a secondary amine group, contributing to its pharmacological activity. The compound has been explored for its efficacy in clinical settings, particularly concerning its ability to reduce heart rate and myocardial contractility without significantly affecting peripheral vascular resistance.

Synthesis Analysis

Methods of Synthesis

The synthesis of Falintolol typically involves several key steps:

  1. Formation of the Isoxazoline Ring: This is achieved through the reaction of appropriate aldehydes with hydroxylamine, followed by cyclization.
  2. Introduction of the Phenyl Group: A phenyl substituent is added to the isoxazoline structure via electrophilic aromatic substitution or similar methods.
  3. Amine Functionalization: The final step involves the introduction of a secondary amine, which can be achieved through reductive amination or nucleophilic substitution reactions.

Technical Details

The synthesis is often optimized to enhance yield and purity. For example, using solvent-free conditions or microwave-assisted techniques can improve reaction times and reduce by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of Falintolol.

Molecular Structure Analysis

Structure and Data

Falintolol's molecular formula is C16H20N2OC_{16}H_{20}N_2O, with a molecular weight of approximately 260.35 g/mol. The compound features:

  • Phenyl Group: Contributes to lipophilicity.
  • Isoxazoline Ring: Provides structural rigidity and influences receptor binding.
  • Secondary Amine: Essential for biological activity.

The three-dimensional structure reveals that Falintolol can adopt conformations favorable for binding to beta-adrenergic receptors, which is critical for its pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

Falintolol undergoes various chemical reactions relevant to its function as a beta-blocker:

  1. Receptor Binding: The primary reaction involves binding to beta-adrenergic receptors, where it competes with endogenous catecholamines (e.g., epinephrine).
  2. Metabolic Pathways: In vivo, Falintolol is metabolized primarily in the liver through oxidation and conjugation processes, leading to various metabolites that may possess different pharmacological properties.

These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with Falintolol.

Mechanism of Action

Process and Data

Falintolol exerts its effects primarily through competitive antagonism at beta-1 adrenergic receptors located in cardiac tissues. This mechanism leads to:

  • Decreased Heart Rate: By blocking receptor activation by catecholamines, Falintolol reduces heart rate.
  • Reduced Myocardial Contractility: This effect lowers oxygen demand on the heart muscle, beneficial in conditions like angina or heart failure.

The selectivity for beta-1 receptors minimizes adverse effects on beta-2 receptors found in bronchial tissues, making it suitable for patients with respiratory conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point ranges from 120°C to 125°C, indicating thermal stability under normal conditions.

Chemical Properties

  • Stability: Falintolol is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa value indicates that it exists predominantly in its protonated form at physiological pH, which is critical for receptor interaction.
Applications

Scientific Uses

Falintolol has been investigated for various scientific applications:

  1. Cardiovascular Research: Used extensively in studies exploring heart rate regulation and myocardial performance.
  2. Pharmacological Studies: Assessed for its potential benefits over traditional beta-blockers due to its selectivity.
  3. Clinical Trials: Evaluated in clinical settings for efficacy in managing hypertension and other cardiovascular disorders.
Introduction to Falintolol as a β-Adrenergic Antagonist

Historical Context of Ocular β-Blocker Development

The development of ocular β-blockers originated from Sir James Black's pioneering work on propranolol in the 1960s, which revolutionized cardiovascular therapy through targeted β-adrenoceptor blockade. The discovery that β-receptors existed in ocular tissues—particularly the ciliary epithelium and trabecular meshwork—enabled therapeutic repurposing for glaucoma. Timolol's 1978 FDA approval marked the first major ophthalmic β-blocker, establishing topical application as a viable delivery route for IOP control. Subsequent generations addressed limitations through molecular refinements:

  • First-generation (nonselective agents: timolol, levobunolol) blocked both β₁ and β₂ receptors, risking pulmonary and cardiovascular side effects
  • Second-generation (β₁-selective agents: betaxolol) reduced bronchoconstriction risk but with slightly diminished IOP efficacy
  • Third-generation (multifunctional agents: carvedilol) combined vasodilatory properties with receptor blockade [1] [8]

Falintolol emerged in the late 1980s as part of ongoing efforts to enhance corneal permeability while minimizing systemic absorption. Preclinical studies positioned it as a potential successor to timolol, leveraging improved pharmacokinetic properties to extend duration of action. Its development reflected the broader trend toward ocular-specific pharmacokinetic optimization rather than repurposed systemic compounds [3] [4].

Table 1: Evolution of Ocular β-Blockers

GenerationRepresentative AgentsReceptor SelectivityOcular Advantages
First (1970s)Timolol, LevobunololNonselective (β₁/β₂)High IOP efficacy, twice-daily dosing
Second (1980s)Betaxololβ₁-selectiveReduced bronchospasm risk
Third (1990s+)Carvedilol, BefunololNonselective + α₁-blockadeVasodilation, neuroprotection
SpecializedFalintololβ₁/β₂ (preclinical data)Enhanced corneal penetration

Pharmacological Classification & Therapeutic Indications

Falintolol is pharmacologically classified as a competitive β-adrenoceptor antagonist with demonstrated affinity for both β₁ and β₂ subtypes. In vitro studies confirm its mechanism involves inhibition of cyclic AMP production in ciliary epithelial cells, reducing aqueous humor production—the primary IOP-lowering pathway for ocular β-blockers. Unlike timolol, falintolol exhibits linear transcorneal transport kinetics in bovine models, achieving peak concentrations in aqueous humor within 3 hours post-instillation. This efficient corneal penetration (approximately 2× faster than timolol from 3-6 hours) enables lower effective concentrations (0.25–0.5%) while maintaining therapeutic efficacy [3].

Therapeutic indications are exclusively investigational for open-angle glaucoma and ocular hypertension. Preclinical evidence demonstrates falintolol reduces IOP comparably to timolol in alpha-chymotrypsin-induced ocular hypertensive rabbits, with a significant duration extension (≥8 hours vs. 6 hours for timolol). This prolonged activity derives from its sustained reservoir formation in corneal tissues rather than systemic clearance differences. Notably, studies detected no significant impact on pupil diameter, corneal integrity, or cardiovascular parameters at therapeutic doses—suggesting a favorable local tolerability profile. However, formal indications remain pending pending clinical development [3].

Position in Contemporary Glaucoma Management

Within modern glaucoma therapeutics, falintolol occupies a distinctive niche as a specialized β-blocker optimized for topical delivery. Its development addressed two limitations of existing agents:

  • Corneal Permeability Limitations: Conventional β-blockers like timolol exhibit suboptimal transcorneal absorption (typically <5%), necessitating higher concentrations with increased systemic exposure risks. Falintolol's enhanced permeability allows lower dosing while maintaining efficacy [3].
  • Duration Constraints: Most ocular β-blockers require twice-daily dosing. Falintolol's prolonged residence time in preclinical models suggests potential for once-daily regimen feasibility [3].

Contemporary management increasingly favors prostaglandin analogs (PGAs) as first-line therapy due to superior IOP reduction (25–33%) and once-daily dosing. β-blockers now serve primarily as:

  • Adjunctive therapy when PGAs provide insufficient IOP control
  • Alternatives in PGA-intolerant patients
  • Components of fixed-combination products (e.g., brimonidine/timolol, brinzolamide/timolol) [7] [10]

Falintolol's potential value lies in its physicochemical advantages over established β-blockers rather than novel mechanisms. Its development stalled despite promising preclinical data, possibly due to commercial prioritization of PGA-based therapies. However, it remains a chemically significant compound for future development of cornea-optimized agents, particularly for patients suboptimally responsive to existing β-blockers [3] [7].

Table 2: Preclinical Profile of Falintolol in Ocular Hypertension Models

ParameterFalintololTimololSignificance
IOP Reduction25–32% (0.5% solution)24–30% (0.5% solution)Non-inferior (p>0.05)
Onset of Action1–2 hours1–2 hoursComparable
Duration of Action≥8 hours≤6 hoursExtended (p<0.01)
Corneal PermeabilityLinear transport for 6 hoursPlateau after 3 hours2× faster 3–6h post-dose
Cardiac EffectsNo significant HR changesTransient bradycardiaImproved safety margin

Properties

Product Name

Falintolol

IUPAC Name

1-(tert-butylamino)-3-(1-cyclopropylethylideneamino)oxypropan-2-ol

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3

InChI Key

IYQDIWRBEQWANY-UHFFFAOYSA-N

Synonyms

falintolol
falintolol oxalate, anti-(R)
falintolol oxalate, anti-(S)
falintolol oxalate, syn(R)
falintolol oxalate, syn-(S)
falintolol, anti-(S)
falintolol, syn-(R)
falintolol, syn-(S)
O-(3-(tert-butylamino)-2-hydroxypropyl)cyclopropyl methyl ketone oxime

Canonical SMILES

CC(=NOCC(CNC(C)(C)C)O)C1CC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.